molecular formula C12H22O B14294672 [1-(Pent-4-en-1-yl)cyclohexyl]methanol CAS No. 113009-20-4

[1-(Pent-4-en-1-yl)cyclohexyl]methanol

Cat. No.: B14294672
CAS No.: 113009-20-4
M. Wt: 182.30 g/mol
InChI Key: BGYIEFFTVYEDLE-UHFFFAOYSA-N
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Description

[1-(Pent-4-en-1-yl)cyclohexyl]methanol is a cyclohexane derivative with a pent-4-en-1-yl substituent and a hydroxymethyl (-CH₂OH) group. Its molecular formula is C₁₂H₂₄O, and its structure features a cyclohexyl ring attached to a five-carbon chain containing a terminal double bond (pent-4-en-1-yl) and a primary alcohol moiety . The SMILES notation (CCCCCC1(CCCCC1)CO) and InChIKey (ABCHJPQOHVSJSO-UHFFFAOYSA-N) provide precise stereochemical details, confirming its branched aliphatic-cyclohexyl architecture.

Properties

CAS No.

113009-20-4

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(1-pent-4-enylcyclohexyl)methanol

InChI

InChI=1S/C12H22O/c1-2-3-5-8-12(11-13)9-6-4-7-10-12/h2,13H,1,3-11H2

InChI Key

BGYIEFFTVYEDLE-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1(CCCCC1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Pent-4-en-1-yl)cyclohexyl]methanol typically involves the reaction of cyclohexanone with pent-4-en-1-ylmagnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of [1-(Pent-4-en-1-yl)cyclohexyl]methanol may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

Oxidation: : [1-(Pent-4-en-1-yl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide .

Reduction: : The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride .

Substitution: : It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines .

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, amines

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohol derivatives

    Substitution: Halogenated or aminated cyclohexyl derivatives

Mechanism of Action

The mechanism of action of [1-(Pent-4-en-1-yl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. It can modulate enzyme activities and cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and functional differences between [1-(Pent-4-en-1-yl)cyclohexyl]methanol and related compounds:

Compound Name Molecular Formula Functional Groups Key Structural Features
[1-(Pent-4-en-1-yl)cyclohexyl]methanol C₁₂H₂₄O Alcohol, alkene Cyclohexyl, pentenyl chain, -CH₂OH
(1-Pentylcyclohexyl)methanol C₁₂H₂₄O Alcohol Cyclohexyl, saturated pentyl chain
1-(4-Methylphenyl)-1-propanol C₁₀H₁₄O Alcohol, aromatic ring 4-Methylphenyl, propanol backbone
3-MeO-PCP C₁₈H₂₇NO Piperidine, methoxy, cyclohexyl Piperidine ring, methoxyphenyl group
Methyl cyclohexyl ketone C₈H₁₂O Ketone Cyclohexyl, methyl ketone
Key Observations:
  • Unsaturated vs. Saturated Chains: The pent-4-en-1-yl group in the target compound introduces a reactive alkene, unlike its saturated counterpart, (1-pentylcyclohexyl)methanol. This double bond increases susceptibility to addition reactions (e.g., hydrogenation, epoxidation) .
  • Aromatic vs. Aliphatic Systems: 1-(4-Methylphenyl)-1-propanol’s aromatic ring confers rigidity and lower polarity compared to the cyclohexyl group in the target compound, likely reducing solubility in polar solvents .

Physical and Chemical Properties

Hypothesized Physical Properties (Based on Structural Analogues):
  • Boiling Point: The target compound’s alcohol group suggests a higher boiling point than methyl cyclohexyl ketone (66°C at 12 mmHg) due to hydrogen bonding. However, the pentenyl chain’s reduced van der Waals interactions (vs. saturated chains) may lower it slightly compared to (1-pentylcyclohexyl)methanol.
  • Solubility: Greater solubility in polar solvents (e.g., methanol, ethanol) than aromatic alcohols like 1-(4-Methylphenyl)-1-propanol due to the cyclohexyl group’s non-planar structure and alcohol polarity .
Reactivity Trends:
  • Alkene Reactivity : The pent-4-en-1-yl group enables electrophilic additions (e.g., bromination, hydration), absent in saturated analogues .
  • Alcohol Derivatives : The -CH₂OH group can undergo oxidation (to carboxylic acids), esterification, or serve as a nucleophile in substitution reactions, contrasting with 3-MeO-PCP’s piperidine-based pharmacology .

Biological Activity

[1-(Pent-4-en-1-yl)cyclohexyl]methanol is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

  • Molecular Formula : C13H22O
  • Molecular Weight : 194.32 g/mol
  • Structure : The compound features a cyclohexyl ring substituted with a pent-4-en-1-yl group and a hydroxymethyl group.

The biological activity of [1-(Pent-4-en-1-yl)cyclohexyl]methanol is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it can modulate enzyme activities and influence cellular signaling pathways, which may lead to various biological effects. The exact molecular targets are still under investigation, but preliminary studies suggest interactions with enzymes involved in metabolic pathways and cellular signaling cascades.

Enzyme Interactions

Studies have demonstrated that [1-(Pent-4-en-1-yl)cyclohexyl]methanol can affect the activity of certain enzymes, potentially altering metabolic processes within cells. For example, it has been observed to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds .

Cellular Effects

In vitro studies have shown that this compound can induce changes in cell proliferation and apoptosis. Specifically, it has been linked to the modulation of signaling pathways associated with cell survival and death, such as the MAPK and PI3K/Akt pathways. These effects suggest a potential role in cancer research, where modulation of these pathways can influence tumor growth and response to therapies .

Study 1: Anticancer Potential

A study investigated the effects of [1-(Pent-4-en-1-yl)cyclohexyl]methanol on cancer cell lines. The results indicated that treatment with the compound led to significant inhibition of cell proliferation in breast cancer cells. The mechanism was attributed to the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Study 2: Neuroprotective Effects

Another research focused on the neuroprotective properties of [1-(Pent-4-en-1-yl)cyclohexyl]methanol in neuronal cell cultures exposed to oxidative stress. The compound demonstrated the ability to reduce oxidative damage and improve cell viability, suggesting potential applications in neurodegenerative diseases .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(4-(Prop-1-en-2-yl)cyclohexyl)methanolSimilar cyclohexyl coreModerate anti-inflammatory effects
1-Methyl-4-(prop-1-en-2-yl)cyclohexeneDifferent functional groupsLimited cytotoxicity

The comparison highlights that while structurally similar compounds exhibit varying degrees of biological activity, [1-(Pent-4-en-1-yl)cyclohexyl]methanol shows unique properties that warrant further investigation.

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